molecular formula C23H21N5O3 B2523136 N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941952-95-0

N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2523136
CAS RN: 941952-95-0
M. Wt: 415.453
InChI Key: WOMPIFFUEAGOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
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Scientific Research Applications

  • Abdel‐Latif et al. (2019) showcased the synthesis of new polyheterocyclic ring systems derived from related precursors, leading to the formation of diverse pyrazolo[3,4-b]pyridine-based heterocycles, exhibiting promising antibacterial properties Abdel‐Latif et al., 2019.
  • Bondock et al. (2008) utilized similar intermediates for the synthesis of new heterocycles incorporating antipyrine moiety, and evaluated their antimicrobial activity, showcasing the compound's potential in medical applications Bondock et al., 2008.
  • Rahmouni et al. (2014) prepared novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, indicating the versatility of the compound's chemical structure in synthesizing diverse derivatives Rahmouni et al., 2014.

Antiviral and Antimicrobial Properties

Potential in Antiviral and Antimicrobial Therapeutics
Research has highlighted the potential of compounds structurally related to N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide in the development of antiviral and antimicrobial agents:

  • El‐Sayed et al. (2009) synthesized new N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives and evaluated their anti-Hepatitis B Virus activity, showing moderate to high activities and indicating the potential use of such compounds in antiviral therapy El‐Sayed et al., 2009.

Structural and Conformational Studies

Molecular Structure and Conformational Analysis
Several studies have been conducted to analyze the molecular structure and conformation of compounds structurally related to N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide, contributing to a deeper understanding of their chemical behavior:

  • Trilleras et al. (2008) conducted a detailed study on the hydrogen-bonded dimers, π-stacked hydrogen-bonded chains, and hydrogen-bonded chains of edge-fused rings of pyrimidines, shedding light on the conformational behavior and structural characteristics of such compounds Trilleras et al., 2008.
  • Kataev et al. (2021) performed a synthesis, structure, and conformational analysis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide, providing insights into the conformational behavior determined by internal rotation of the thietanyl group Kataev et al., 2021.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-15-6-3-8-18(16(15)2)26-20(29)14-27-19-9-5-11-25-21(19)22(30)28(23(27)31)13-17-7-4-10-24-12-17/h3-12H,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMPIFFUEAGOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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